Egfr-IN-93

NSCLC EGFR T790M/L858R Allosteric Inhibitor

EGFR-IN-93 (compound 18) is a type III allosteric inhibitor targeting the T790M/L858R double mutant EGFR. It bypasses resistance to ATP-competitive inhibitors like osimertinib. Validated for use in H1975 NSCLC cell models for kinase assays and functional studies. Essential benchmark for next-generation allosteric inhibitor development.

Molecular Formula C22H18FN3O3
Molecular Weight 391.4 g/mol
Cat. No. B12364189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-93
Molecular FormulaC22H18FN3O3
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=C(C=CC(=C3)O)F)NC4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C22H18FN3O3/c1-13-21(17-7-2-3-8-20(17)24-13)22(18-12-16(27)9-10-19(18)23)25-14-5-4-6-15(11-14)26(28)29/h2-12,22,24-25,27H,1H3
InChIKeyIRJXRBXIUOQCMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Egfr-IN-93: A Selective Allosteric Inhibitor of T790M/L858R Double Mutant EGFR for NSCLC Research


Egfr-IN-93 (also designated as compound 18) is a small-molecule type III allosteric inhibitor specifically targeting the T790M/L858R double mutant form of the epidermal growth factor receptor (EGFR) [1]. It was developed through a structure-activity relationship (SAR) study aimed at improving the potency of an initial hit compound [2]. This compound is intended for research applications in non-small cell lung cancer (NSCLC) models that are driven by this specific drug-resistant EGFR mutation [1].

Why Egfr-IN-93 Cannot Be Substituted by Generic ATP-Competitive EGFR Inhibitors


In the context of the T790M/L858R double mutant EGFR, the clinical efficacy of standard first- and second-generation ATP-competitive inhibitors (e.g., gefitinib, erlotinib, afatinib) is compromised. The T790M 'gatekeeper' mutation increases the kinase's affinity for ATP, thereby reducing the potency of these drugs [1]. While third-generation inhibitors like osimertinib target the T790M mutant, they are covalent ATP-site binders and can be rendered ineffective by secondary resistance mutations like C797S [1]. Egfr-IN-93 offers a distinct mechanism of action by binding to a remote allosteric pocket, a mode that is not susceptible to these classic ATP-site resistance mechanisms and demonstrates selective potency for the double mutant form [1].

Quantitative Differentiation of Egfr-IN-93 Against Key Comparators


Egfr-IN-93 Demonstrates Significantly Improved Activity Over the Parent Hit Compound 4

In a direct head-to-head biochemical kinase assay, Egfr-IN-93 (compound 18) exhibited significantly improved inhibitory activity against the T790M/L858R double mutant EGFR when compared to the parent hit compound 4 [1]. The difference in activity was statistically significant, with a reported p-value of < 0.0001 [1]. This improvement was achieved through rational SAR-driven chemical modifications to the molecular scaffold [1].

NSCLC EGFR T790M/L858R Allosteric Inhibitor

Egfr-IN-93 Shows Potent Antiproliferative Activity in H1975 Double-Mutant NSCLC Cells

Egfr-IN-93 (compound 18) was evaluated in cell proliferation assays using the H1975 NSCLC cell line, which endogenously expresses the T790M/L858R double mutant EGFR [1]. The compound inhibited cell proliferation and EGFR phosphorylation at micromolar concentrations [1]. This cellular activity confirms that the biochemical inhibition translates to a functional effect in a disease-relevant model, validating its utility for downstream cell biology and pharmacology experiments.

NSCLC H1975 Cell Line Antiproliferative

Egfr-IN-93 is Structurally Distinct from Other 'Compound 18' EGFR Inhibitors

It is critical to distinguish Egfr-IN-93 (compound 18 from the Foschi et al. 2023 study) from other EGFR inhibitors also labeled 'compound 18' in the literature, such as compound 18i (EGFR kinase inhibitor 7, IC50=42.3 nM) or compound 18j (EGFR-IN-70, IC50=23.6 nM for EGFRLR/TM/CS) . Egfr-IN-93 has a distinct chemical structure (C22H18FN3O3, MW: 391.40) [1] and acts as a type III allosteric inhibitor, whereas the other 'compound 18' variants are often ATP-competitive inhibitors with different selectivity profiles .

Chemical Probe Selectivity Compound Identity

Optimal Research Applications for Egfr-IN-93 Based on Validated Evidence


Probing Allosteric Inhibition of T790M/L858R Mutant EGFR in Biochemical Assays

Egfr-IN-93 is the recommended chemical probe for experiments designed to study the specific pharmacology of type III allosteric inhibition in the context of the T790M/L858R double mutant EGFR. Its significantly improved potency over the original hit compound 4 [1] makes it a superior tool for in vitro kinase assays, binding studies, and biophysical characterization of the allosteric pocket. Use Egfr-IN-93 when the research question is focused on a non-ATP-competitive mechanism of action against this clinically relevant mutant form [1].

Investigating Cellular Signaling and Proliferation in H1975 NSCLC Models

This compound is validated for use in cellular pharmacology studies using the H1975 NSCLC cell line [1]. Researchers investigating the downstream signaling consequences of allosteric EGFR inhibition, or those seeking to model the antiproliferative effects of this drug class on cells harboring the T790M/L858R double mutant, should prioritize Egfr-IN-93. Its confirmed ability to inhibit both cell proliferation and EGFR phosphorylation in this specific genetic background [1] supports its use in Western blotting, cell viability assays (MTT, CellTiter-Glo), and other functional cellular assays.

Serving as a Reference Standard in Medicinal Chemistry Optimization Campaigns

For medicinal chemistry groups focused on developing next-generation allosteric EGFR inhibitors, Egfr-IN-93 (compound 18) serves as a key benchmark. It represents an optimized lead compound from a defined SAR study [1]. Newly synthesized analogs should be directly compared to Egfr-IN-93 to evaluate whether structural modifications confer an advantage in biochemical and cellular potency against the T790M/L858R mutant. Its well-characterized structure [2] and defined activity improvement over the parent hit [1] provide a clear baseline for structure-activity relationship (SAR) analysis.

Comparative Studies to Differentiate Allosteric from ATP-Competitive EGFR Inhibition

Egfr-IN-93 is the ideal tool for use in controlled experiments designed to differentiate the cellular and molecular consequences of allosteric kinase inhibition from those of traditional ATP-competitive inhibitors (e.g., gefitinib, osimertinib). Studies comparing gene expression profiles, phospho-proteomic changes, or resistance mechanism development in H1975 cells treated with Egfr-IN-93 versus an ATP-competitive inhibitor can provide critical insights into the unique biology of targeting the allosteric pocket [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Egfr-IN-93

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.